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molecular formula C17H15NO2S B8407579 2-(Benzo[b]thiophen-3-yl)-2-(benzylamino)acetic acid

2-(Benzo[b]thiophen-3-yl)-2-(benzylamino)acetic acid

Cat. No. B8407579
M. Wt: 297.4 g/mol
InChI Key: CDNKTXLTPVDSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629160B2

Procedure details

A mixture of benzo[b]thiophen-3-ylboronic acid (300 mg, 1.68 mmol), phenylmethanamine (184 μl, 1.68 mmol) and 2-oxoacetic acid hydrate (155 mg, 1.68 mmol) in acetonitrile (20 ml) was stirred at room temperature for 2 hours. The solvent was removed and crude was triturated with Et2O/CH3CN (9/1) to obtain 2-(benzo[b]thiophen-3-yl)-2-(benzylamino)acetic acid (303 mg, 60.5% yield).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
184 μL
Type
reactant
Reaction Step One
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4](B(O)O)[C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2.[C:13]1([CH2:19][NH2:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.O.O=[CH:23][C:24]([OH:26])=[O:25]>C(#N)C>[S:1]1[CH:5]=[C:4]([CH:23]([NH:20][CH2:19][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:24]([OH:26])=[O:25])[C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2 |f:2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
S1C2=C(C(=C1)B(O)O)C=CC=C2
Name
Quantity
184 μL
Type
reactant
Smiles
C1(=CC=CC=C1)CN
Name
Quantity
155 mg
Type
reactant
Smiles
O.O=CC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
crude was triturated with Et2O/CH3CN (9/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C2=C(C(=C1)C(C(=O)O)NCC1=CC=CC=C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 303 mg
YIELD: PERCENTYIELD 60.5%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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